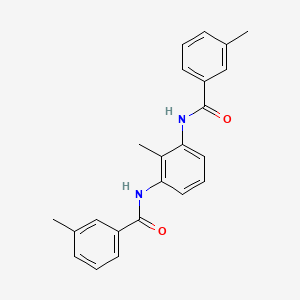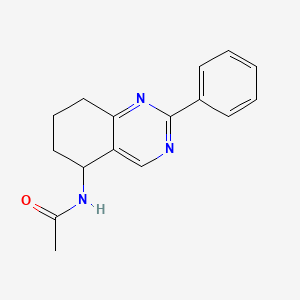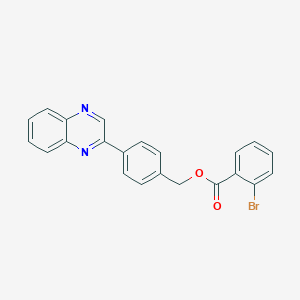
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide), also known as MMBA, is a synthetic compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in various biological processes. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at relatively low concentrations. However, there are also some limitations to the use of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide). One area of research could be to further investigate the mechanism of action of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) and its effects on various biological processes. Additionally, N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) could be further investigated for its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Furthermore, N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) could be explored as a potential diagnostic tool for certain diseases. Overall, the unique properties and potential applications of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) make it a promising compound for future scientific research.
Métodos De Síntesis
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) can be synthesized using a multistep process involving the reaction of 2-methyl-1,3-phenylenediamine with 3-methylbenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been widely used in scientific research as a potential therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has also been investigated for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-4-9-18(13-15)22(26)24-20-11-6-12-21(17(20)3)25-23(27)19-10-5-8-16(2)14-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGTDJHMHCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043651.png)

![N,7-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043656.png)

![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6043716.png)

![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)
![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)